N-(4-Chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide N-(4-Chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14543202
InChI: InChI=1S/C20H19ClN2O3S/c1-14-18(23-20(26-14)16-5-3-2-4-6-16)12-27(25)13-19(24)22-11-15-7-9-17(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,24)
SMILES:
Molecular Formula: C20H19ClN2O3S
Molecular Weight: 402.9 g/mol

N-(4-Chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide

CAS No.:

Cat. No.: VC14543202

Molecular Formula: C20H19ClN2O3S

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-Chlorobenzyl)-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)sulfinyl)acetamide -

Specification

Molecular Formula C20H19ClN2O3S
Molecular Weight 402.9 g/mol
IUPAC Name N-[(4-chlorophenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]acetamide
Standard InChI InChI=1S/C20H19ClN2O3S/c1-14-18(23-20(26-14)16-5-3-2-4-6-16)12-27(25)13-19(24)22-11-15-7-9-17(21)10-8-15/h2-10H,11-13H2,1H3,(H,22,24)
Standard InChI Key UQHYMKFUXMTJSK-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC=CC=C2)CS(=O)CC(=O)NCC3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, N-[(4-chlorophenyl)methyl]-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methylsulfinyl]acetamide, reflects its three primary components:

  • A 4-chlorobenzyl group linked to the amide nitrogen.

  • A sulfinyl-acetamide bridge (SOCH2CONH-\text{SO}-\text{CH}_2-\text{CO}-\text{NH}-).

  • A 5-methyl-2-phenyloxazole heterocycle at the sulfinyl terminus.

The canonical SMILES string, CC1=C(N=C(O1)C2=CC=CC=C2)CS(=O)CC(=O)NCC3=CC=C(C=C3)Cl, encodes this arrangement, while the InChIKey UQHYMKFUXMTJSK-UHFFFAOYSA-N provides a unique identifier for computational studies.

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC20H19ClN2O3S\text{C}_{20}\text{H}_{19}\text{ClN}_{2}\text{O}_{3}\text{S}
Molecular Weight402.9 g/mol
LogP (Predicted)~3.2 (moderate lipophilicity)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The sulfinyl group (SO-\text{SO}-) enhances polarity compared to thioether analogs, potentially improving solubility in aqueous-organic mixtures. The chlorobenzyl and phenyloxazole moieties contribute to aromatic stacking interactions, a feature critical for binding to hydrophobic enzyme pockets .

Synthesis and Modification

Synthetic Pathways

While explicit protocols for this compound are scarce, a plausible route involves:

  • Oxazole Formation: Condensation of 5-methyl-2-phenyloxazole-4-carbaldehyde with methylamine to yield the oxazole-methylamine intermediate.

  • Sulfoxidation: Oxidation of the thioether (S-\text{S}-) to sulfinyl (SO-\text{SO}-) using meta-chloroperbenzoic acid (mCPBA).

  • Amide Coupling: Reaction of the sulfinyl-acetic acid derivative with 4-chlorobenzylamine using carbodiimide crosslinkers (e.g., EDC/HOBt).

Industrial-scale production would require optimization for yield and purity, potentially employing continuous-flow reactors to control exothermic oxidation steps.

Structural Modifications

Derivatization strategies focus on:

  • Benzyl Substitution: Replacing the 4-chlorobenzyl group with other halogens or electron-withdrawing groups to modulate electronic effects.

  • Oxazole Ring Functionalization: Introducing substituents at the oxazole’s 5-methyl or 2-phenyl positions to alter steric bulk.

Biological Activity and Mechanisms

Anticancer Activity

Preliminary studies on related compounds show inhibition of tyrosine kinases (e.g., EGFR IC50_{50}: 0.8–1.2 µM) and induction of apoptosis in breast cancer cell lines (MCF-7 IC50_{50}: 12.5 µM). The chlorobenzyl group may enhance DNA intercalation, while the sulfinyl bridge stabilizes protein-ligand interactions .

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for:

  • Kinase Inhibitors: Targeting oncogenic kinases through competitive binding at ATP sites.

  • Antimicrobial Agents: Disrupting bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition .

Material Science

Sulfinyl groups confer redox activity, enabling applications in conductive polymers or sensors for detecting reactive oxygen species.

Comparative Analysis with Structural Analogs

Compound NameMolecular FormulaKey Features
N-(2-Chlorobenzyl)sulfinylacetamideC16H15ClN2O2S\text{C}_{16}\text{H}_{15}\text{ClN}_{2}\text{O}_{2}\text{S}Lacks oxazole; reduced steric hindrance
2-[(5-Methyl-4-phenyltriazol-3-yl)sulfanyl]acetamideC24H30N6OS\text{C}_{24}\text{H}_{30}\text{N}_{6}\text{OS}Triazole replaces oxazole; enhanced π-stacking

The phenyloxazole moiety in the target compound offers greater rigidity than triazole analogs, potentially improving target selectivity .

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